9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one
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Overview
Description
9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one, also known as tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a research chemical with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. This compound is characterized by its unique bicyclic structure, which includes an oxo group and an azabicyclo moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one typically involves the reaction of tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the Boc-protected intermediate, which is then cyclized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary, facilitating the formation of chiral centers in asymmetric synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound has a similar bicyclic structure but includes a benzyl group instead of a Boc group.
9-Azabicyclo[3.3.1]nonan-3-one-9-oxyl: This compound is a stable nitroxyl radical used in oxidation reactions.
Uniqueness
9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one is unique due to its Boc-protected structure, which provides stability and facilitates its use as a building block in organic synthesis. Its ability to act as a chiral auxiliary and its applications in various fields of research further distinguish it from similar compounds.
Properties
IUPAC Name |
tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLVVTNYEYTHMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280761-97-9 |
Source
|
Record name | tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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